molecular formula C26H20ClN5O B11343494 (2E)-N-[7-(4-chlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3-phenylprop-2-enamide

(2E)-N-[7-(4-chlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3-phenylprop-2-enamide

Cat. No.: B11343494
M. Wt: 453.9 g/mol
InChI Key: KKVAMWRMYQBMOO-LFIBNONCSA-N
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Description

The compound (2E)-N-[7-(4-CHLOROPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-3-PHENYLPROP-2-ENAMIDE is a complex organic molecule featuring a triazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[7-(4-CHLOROPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-3-PHENYLPROP-2-ENAMIDE typically involves multi-step organic reactions The triazolopyrimidine core can be synthesized through cyclization reactions involving appropriate precursors

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[7-(4-CHLOROPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-3-PHENYLPROP-2-ENAMIDE: can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride.

    Substitution: Halogenation and nitration reactions can introduce additional functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens (chlorine, bromine), nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

(2E)-N-[7-(4-CHLOROPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-3-PHENYLPROP-2-ENAMIDE: has several research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which (2E)-N-[7-(4-CHLOROPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-3-PHENYLPROP-2-ENAMIDE exerts its effects involves binding to specific molecular targets. This binding can modulate the activity of enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-N-[7-(4-CHLOROPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-3-PHENYLPROP-2-ENAMIDE: is unique due to its specific triazolopyrimidine core, which imparts distinct chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C26H20ClN5O

Molecular Weight

453.9 g/mol

IUPAC Name

(E)-N-[7-(4-chlorophenyl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3-phenylprop-2-enamide

InChI

InChI=1S/C26H20ClN5O/c27-21-14-12-20(13-15-21)23-17-22(19-9-5-2-6-10-19)28-26-30-25(31-32(23)26)29-24(33)16-11-18-7-3-1-4-8-18/h1-17,23H,(H2,28,29,30,31,33)/b16-11+

InChI Key

KKVAMWRMYQBMOO-LFIBNONCSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=NN3C(C=C(NC3=N2)C4=CC=CC=C4)C5=CC=C(C=C5)Cl

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=NN3C(C=C(NC3=N2)C4=CC=CC=C4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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